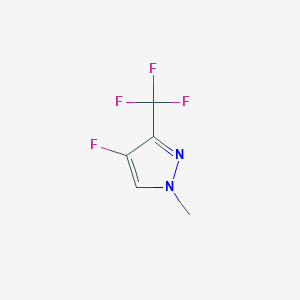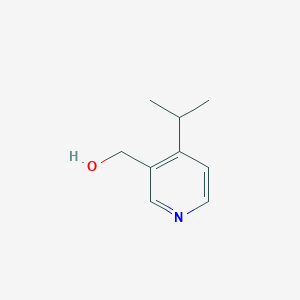
(4-Isopropylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropylpyridin-3-yl)methanol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with an isopropyl group at the 4-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanol typically involves the alkylation of 4-isopropylpyridine with formaldehyde followed by reduction. One common method includes:
Alkylation: Reacting 4-isopropylpyridine with formaldehyde in the presence of a base such as sodium hydroxide.
Reduction: Reducing the resulting intermediate with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: (4-Isopropylpyridin-3-yl)aldehyde or (4-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (4-Isopropylpyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(4-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(4-Isopropyl-3-pyridyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
3-Isopropylpyridine: Lacks the methanol group, making it less polar.
4-Isopropylpyridine: Similar structure but without the methanol group.
Uniqueness: (4-Isopropylpyridin-3-yl)methanol is unique due to the presence of both the isopropyl and methanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(4-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
AVELCANEEYVXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


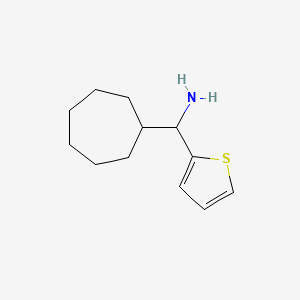

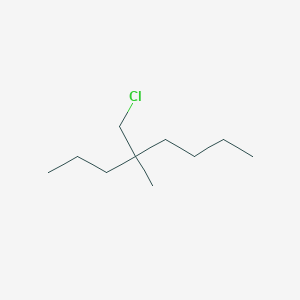
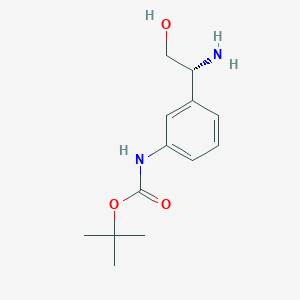
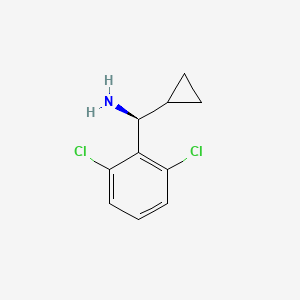
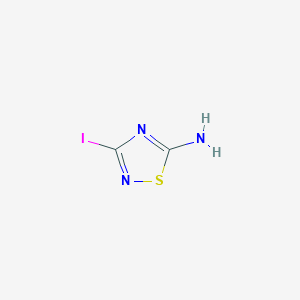
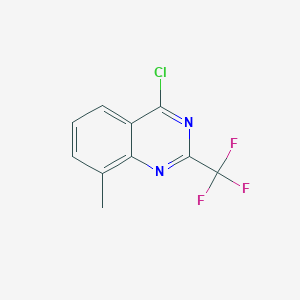

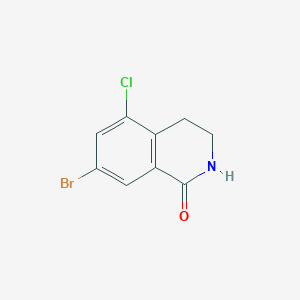
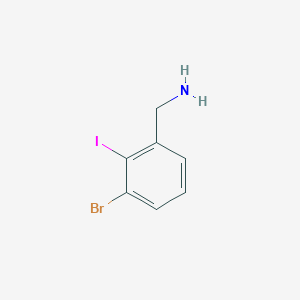
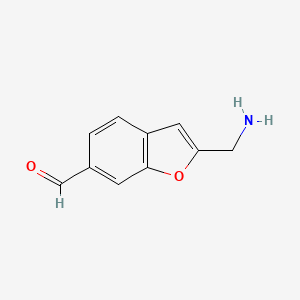
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
